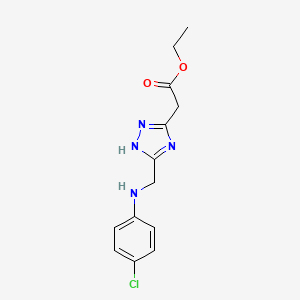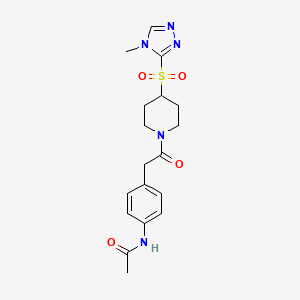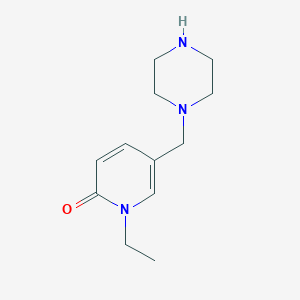
1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticide Design
1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one derivatives have been explored for their potential as novel insecticides, leveraging their high affinity for serotonin receptors in parasitic nematodes, indicating a unique mode of action against pests like the armyworm. This research underscores the chemical's versatility in agricultural applications, promising a new class of insecticides with specific biological targets (Cai et al., 2010).
Catalytic Reactions
The compound's framework has facilitated advancements in catalytic reactions, particularly in carbonylation processes involving CO and ethylene. Research indicates its capability to undergo regioselective carbonylation, a reaction pivotal in organic synthesis, demonstrating the compound's relevance in developing new synthetic methodologies (Ishii et al., 1997).
Antitumor Activity
Derivatives of this compound have been investigated for their antitumor properties. Compounds with modifications in this chemical backbone showed significant activity against human tumor cell lines, presenting a promising avenue for cancer treatment research. These findings highlight the compound's potential in medicinal chemistry for developing new oncology drugs (Andreani et al., 2008).
Anticonvulsant Properties
The structure has been utilized in creating anticonvulsant agents, demonstrating efficacy in preclinical models. Such derivatives offer a basis for further exploration in neuropharmacology, particularly in the development of treatments for epilepsy and related disorders. The research supports the compound's utility in neuroscience, particularly in identifying new therapeutic agents (Rybka et al., 2017).
Learning and Memory Facilitation
Experimental studies have shown certain derivatives can facilitate learning and memory in animal models. This suggests potential applications in treating cognitive disorders, opening new research pathways into neurodegenerative diseases and cognitive enhancement strategies (Li Ming-zhu, 2012).
Mycobacterium tuberculosis Inhibition
Compounds based on this chemical structure have demonstrated activity against Mycobacterium tuberculosis, indicating their potential as novel anti-tuberculosis agents. This research could contribute significantly to addressing the global challenge of tuberculosis and drug-resistant bacterial infections (Jeankumar et al., 2013).
Properties
IUPAC Name |
1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-10-11(3-4-12(15)16)9-14-7-5-13-6-8-14/h3-4,10,13H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPQQXNGFFLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)

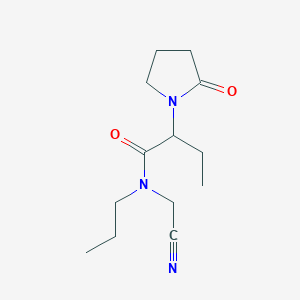
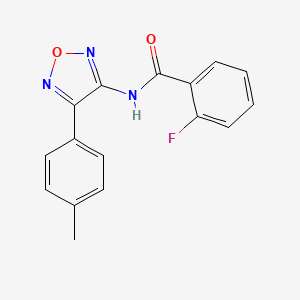


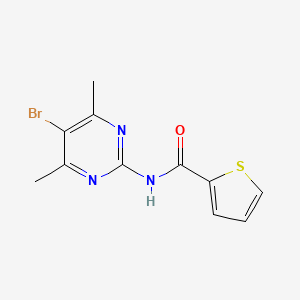
![N-[[4-(4-Acetylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2991313.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2991315.png)
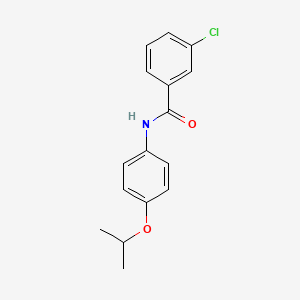
![2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B2991318.png)
